molecular formula C13H17NO B14400177 N-(4,4-Dimethyl-3-oxopentylidene)aniline CAS No. 88125-28-4

N-(4,4-Dimethyl-3-oxopentylidene)aniline

Cat. No.: B14400177
CAS No.: 88125-28-4
M. Wt: 203.28 g/mol
InChI Key: IONCVHFCDJHPSE-UHFFFAOYSA-N
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Description

N-(4,4-Dimethyl-3-oxopentylidene)aniline is an aromatic imine derivative featuring a pentylidene backbone substituted with two methyl groups and a ketone moiety at the 3-position. Its structure combines an aniline group (C₆H₅NH₂) with a conjugated carbonyl system, which may confer unique reactivity in organic synthesis and coordination chemistry.

Properties

CAS No.

88125-28-4

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

4,4-dimethyl-1-phenyliminopentan-3-one

InChI

InChI=1S/C13H17NO/c1-13(2,3)12(15)9-10-14-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3

InChI Key

IONCVHFCDJHPSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC=NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-Dimethyl-3-oxopentylidene)aniline typically involves the reaction of 4,4-dimethyl-3-oxopentanoic acid with aniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture at elevated temperatures for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-Dimethyl-3-oxopentylidene)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aniline moiety, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various halogenated or nitrated derivatives.

Scientific Research Applications

N-(4,4-Dimethyl-3-oxopentylidene)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4,4-Dimethyl-3-oxopentylidene)aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds or non-covalent interactions with target molecules. These interactions can alter the function of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4,4-Dimethyl-3-oxopentylidene)aniline with key aniline derivatives, focusing on structural features, substituent effects, and reactivity trends inferred from the evidence.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
This compound C₁₃H₁₇NO (inferred) Pentylidene backbone, dimethyl, oxo ~203.3 (estimated) Likely high solubility in organic solvents due to nonpolar groups
4-Methoxy-N-(4-Methoxyphenyl)-N-(4-Nitrophenyl)aniline C₂₀H₁₈N₂O₄ Methoxy, nitro groups 350.37 Strong electron-withdrawing nitro group enhances stability
3-Nitroaniline C₆H₆N₂O₂ Nitro group at meta position 138.12 High acidity (pKa ~2.5) due to nitro
4-Acetamidoaniline (N-(4-aminophenyl)acetamide) C₈H₁₀N₂O Acetamide group at para position 150.18 Moderate solubility in polar solvents
o-Toluidine C₇H₉N Methyl group at ortho position 107.15 Lower reactivity in electrophilic substitution

Key Observations:

Substituent Effects :

  • The dimethyl and oxo groups in this compound likely increase steric hindrance and reduce polarity compared to nitro- or methoxy-substituted analogs (e.g., 4-Methoxy-N-(4-Nitrophenyl)aniline) .
  • Electron-withdrawing groups (e.g., nitro in 3-Nitroaniline) enhance acidity and stabilize negative charges, whereas electron-donating groups (e.g., methyl in o-Toluidine) favor electrophilic substitution .

Reactivity Trends: Schiff base analogs (e.g., the target compound) are prone to hydrolysis under acidic conditions, similar to other imine derivatives.

Synthetic Utility :

  • While 3-Nitroaniline and 4-Acetamidoaniline are used as intermediates in dye synthesis and pharmaceuticals , the target compound’s conjugated system may suit applications in materials science (e.g., conductive polymers).

Research Findings and Limitations

Limitations in Available Data:

  • No direct experimental data (e.g., melting point, spectral data) for this compound was found in the provided evidence. Comparisons rely on structural analogs, necessitating caution in extrapolation.

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